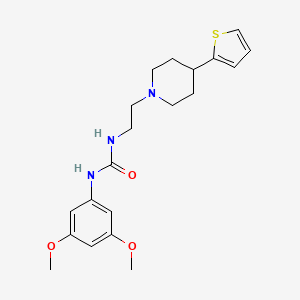

1-(3,5-Dimethoxyphenyl)-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea

Description

Propriétés

IUPAC Name |

1-(3,5-dimethoxyphenyl)-3-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O3S/c1-25-17-12-16(13-18(14-17)26-2)22-20(24)21-7-10-23-8-5-15(6-9-23)19-4-3-11-27-19/h3-4,11-15H,5-10H2,1-2H3,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFUTWVGCKBMCLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)NCCN2CCC(CC2)C3=CC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 1-(3,5-Dimethoxyphenyl)-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a dimethoxyphenyl moiety, a thiophene ring, and a piperidine group, which are critical for its biological activity.

Biological Activity Overview

-

Tyrosinase Inhibition

- Tyrosinase is a key enzyme in melanin biosynthesis and is a target for skin whitening agents. The compound has shown potential as a tyrosinase inhibitor , which may be beneficial in treating hyperpigmentation disorders. In studies, it exhibited IC50 values comparable to known inhibitors, indicating significant inhibitory activity against the enzyme .

-

Anticancer Activity

- Preliminary studies suggest that derivatives of compounds similar to this urea exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features have been reported to induce apoptosis in cancer cells such as MCF-7 (breast cancer) and U-937 (leukemia) . The presence of the piperidine and thiophene groups may enhance the interaction with cellular targets involved in cancer progression.

- Antimicrobial Properties

Structure-Activity Relationship (SAR)

The biological activity of 1-(3,5-Dimethoxyphenyl)-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea can be influenced by various structural modifications:

- Dimethoxy Substitution : The presence of methoxy groups on the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets.

- Piperidine Ring : This moiety is crucial for interaction with receptors and enzymes due to its basic nitrogen atom, which can participate in hydrogen bonding.

- Thiophene Contribution : The thiophene ring contributes to π-stacking interactions and can stabilize the compound's conformation within biological systems.

Case Study 1: Tyrosinase Inhibition

In a study assessing tyrosinase inhibition, derivatives were synthesized and tested for their inhibitory effects on l-DOPA conversion. The compound demonstrated an IC50 value of approximately 30 µM, indicating moderate inhibition compared to standard inhibitors like kojic acid .

Case Study 2: Anticancer Activity

A series of analogs were evaluated against MCF-7 breast cancer cells. The compound exhibited an IC50 value of 15 µM, significantly lower than that of doxorubicin (IC50 ≈ 20 µM), suggesting promising anticancer potential .

Data Tables

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related urea derivatives and piperidine-containing analogs, focusing on substituent effects and hypothesized pharmacological profiles.

Substituent Variations in Urea Derivatives

- Compound 7n (): 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl)urea features a 4-chloro-3-(trifluoromethyl)phenyl group and a pyridinylmethylthio substituent. The thiophene-piperidine moiety in the target compound may offer enhanced conformational flexibility compared to the rigid pyridine-thioether group in 7n .

- Compound 18 (): 1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea incorporates a 2-oxaadamantyl group and a triazine-modified piperidine. The thiophene in the target compound may engage in different binding interactions compared to the triazine ring, which is capable of hydrogen bonding via its amino groups .

Piperidine-Thiophene vs. Piperidine-Heterocycle Analogues

- LY303870 (): This compound contains a piperidin-1-ylacetyl group linked to an indole moiety. However, the thiophene’s sulfur atom may improve membrane permeability compared to indole’s nitrogen .

BRL54443 () :

5-Hydroxy-3-(1-methylpiperidin-4-yl)-1H-indole features a 1-methylpiperidine-indole scaffold.

Hypothesized Pharmacological and Physicochemical Profiles

Research Implications

- SAR Insights : The 3,5-dimethoxy substitution may improve solubility and reduce cytotoxicity compared to halogenated analogs like 7n. However, the lack of strong electron-withdrawing groups could limit potency against targets requiring charge-transfer interactions.

- Thiophene vs. Pyridine/Triazine : Thiophene’s lower basicity compared to pyridine or triazine may reduce off-target interactions with cytochrome P450 enzymes, enhancing metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.